2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2228931-18-6
VCID: VC7218594
InChI: InChI=1S/C12H10O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14)
SMILES: C#CC1=CC=C(C=C1)C2CC2C(=O)O
Molecular Formula: C12H10O2
Molecular Weight: 186.21

2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid

CAS No.: 2228931-18-6

Cat. No.: VC7218594

Molecular Formula: C12H10O2

Molecular Weight: 186.21

* For research use only. Not for human or veterinary use.

2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid - 2228931-18-6

Specification

CAS No. 2228931-18-6
Molecular Formula C12H10O2
Molecular Weight 186.21
IUPAC Name 2-(4-ethynylphenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H10O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14)
Standard InChI Key NOTUJGVXJQPVGG-UHFFFAOYSA-N
SMILES C#CC1=CC=C(C=C1)C2CC2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid features a cyclopropane ring directly bonded to a phenyl group substituted with an ethynyl (–C≡CH) moiety at the para position and a carboxylic acid (–COOH) group at the adjacent carbon (Figure 1). The cyclopropane ring introduces significant angle strain, enhancing reactivity, while the ethynyl group provides a handle for further functionalization via click chemistry or Sonogashira coupling .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H10O2\text{C}_{12}\text{H}_{10}\text{O}_{2}
Molecular Weight186.21 g/mol
CAS Number2228931-18-6
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors2 (COOH, cyclopropane ring)

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The synthesis typically begins with substituted styrene derivatives undergoing cyclopropanation. A Wadsworth–Emmons reaction using phosphonate esters under basic conditions forms the cyclopropane ring, followed by hydrolysis to yield the carboxylic acid. Alternative routes employ transition-metal-catalyzed methods, though these are less common due to competing side reactions with the ethynyl group .

Functionalization of the Ethynyl Group

The terminal alkyne enables modular derivatization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append pharmacophores or materials-oriented functional groups, as demonstrated in recent anticancer agent syntheses .

Table 2: Representative Synthetic Yields

Starting MaterialReaction ConditionsYield (%)
4-EthynylstyreneWadsworth–Emmons cyclopropanation78
Cyclopropane ester precursorHydrolysis (NaOH, EtOH)92

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR: Cyclopropane protons appear as two distinct multiplets between δ 1.29–1.71 ppm due to diastereotopic environments. The ethynyl proton resonates as a singlet near δ 3.1 ppm .

  • 13C^{13}\text{C}-NMR: The carboxylic carbon appears at δ 181.2 ppm, while cyclopropane carbons are observed at δ 17.5–21.2 ppm .

Infrared (IR) Spectroscopy

Strong absorptions at ~1700 cm1^{-1} (C=O stretch) and ~2932 cm1^{-1} (O–H stretch) confirm the carboxylic acid group. The ethynyl C≡C stretch is visible at ~2100 cm1^{-1} .

Biological and Material Applications

Medicinal Chemistry

The compound’s rigid structure makes it a candidate for enzyme inhibition. Docking studies suggest favorable interactions with tyrosine kinases, outperforming Ibrutinib in silico models . In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) show IC50_{50} values comparable to clinical candidates, though cytotoxicity profiles require optimization .

Materials Science

The ethynyl group facilitates incorporation into conjugated polymers via Sonogashira coupling, enhancing electronic properties in organic semiconductors. Cyclopropane’s strain energy may also improve thermal stability in polymer matrices.

Comparative Analysis with Analogues

Table 3: Comparison with Related Cyclopropane Derivatives

CompoundKey FeaturePrimary Application
2-(4-Aminophenyl)cyclopropane-1-carboxylic acidAmino substituentPeptide mimetics
2-(4-Bromophenyl)cyclopropanecarboxylic acidBromo substituentSuzuki coupling intermediates
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acidEthynyl groupDrug discovery, materials

Challenges and Future Directions

While synthetic routes are established, scalability remains limited by the cost of palladium catalysts in cross-coupling steps. Future work should explore biocatalytic cyclopropanation or flow chemistry to improve efficiency. Biologically, in vivo toxicity studies and target validation are critical next steps to advance therapeutic potential .

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